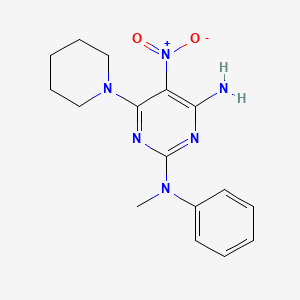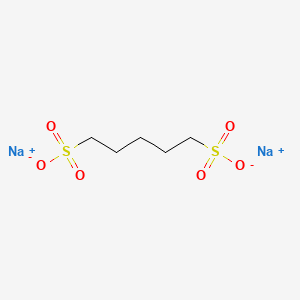
Sodium pentane-1,5-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium pentane-1,5-disulfonate is an organic compound with the molecular formula C5H10Na2O6S2. It is a disulfonate ester, which means it contains two sulfonate groups attached to a pentane backbone. This compound is primarily used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium pentane-1,5-disulfonate can be synthesized through a sulfonation reaction. One common method involves reacting anhydrous sodium sulfite with bromopentane in the presence of a catalyst such as tetrapropylammonium bromide. The reaction mixture is heated and refluxed until the reaction is complete. The product is then purified through distillation and recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as Soxhlet extraction and vacuum drying are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium pentane-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .
Applications De Recherche Scientifique
Sodium pentane-1,5-disulfonate has a wide range of applications in scientific research:
Biology: It serves as a reagent in various biochemical assays and studies involving protein interactions.
Medicine: Research has explored its potential use in drug delivery systems due to its surfactant properties.
Mécanisme D'action
The mechanism by which sodium pentane-1,5-disulfonate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biochemical applications, it can facilitate the solubilization of hydrophobic compounds, enhancing their bioavailability and interaction with target molecules .
Comparaison Avec Des Composés Similaires
Sodium 1-pentanesulfonate: Similar in structure but contains only one sulfonate group.
Naphthalene-1,5-disulfonate: Contains a naphthalene ring instead of a pentane backbone
Uniqueness: Sodium pentane-1,5-disulfonate is unique due to its dual sulfonate groups, which provide enhanced surfactant properties compared to compounds with a single sulfonate group. This makes it particularly effective in applications requiring strong surface-active agents .
Propriétés
Numéro CAS |
36589-64-7 |
|---|---|
Formule moléculaire |
C5H10Na2O6S2 |
Poids moléculaire |
276.2 g/mol |
Nom IUPAC |
disodium;pentane-1,5-disulfonate |
InChI |
InChI=1S/C5H12O6S2.2Na/c6-12(7,8)4-2-1-3-5-13(9,10)11;;/h1-5H2,(H,6,7,8)(H,9,10,11);;/q;2*+1/p-2 |
Clé InChI |
POPFDXHLIUYQRL-UHFFFAOYSA-L |
SMILES canonique |
C(CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


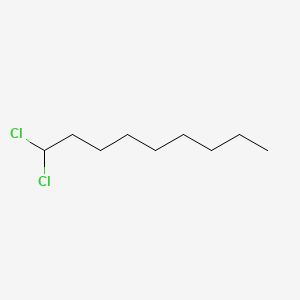
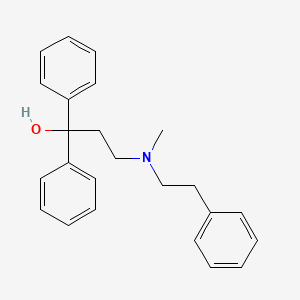

![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)
![Benzonitrile, 4-(1H-imidazo[4,5-c]pyridin-2-yl)-](/img/structure/B14160889.png)
![Propyl 4-{[(3,5-dibromo-2-iodophenyl)carbonyl]amino}benzoate](/img/structure/B14160893.png)
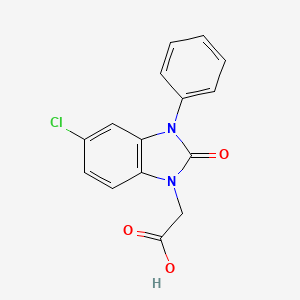

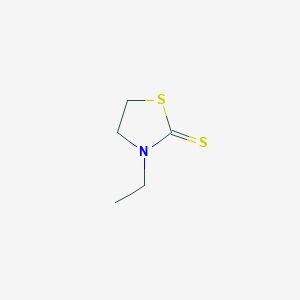
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)

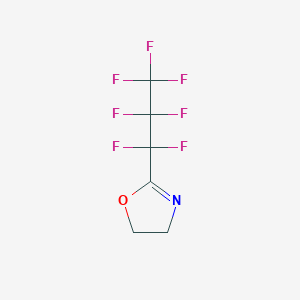
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
